

A Technical Guide to High-Purity Triacontane-d62 for Quantitative Analysis

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Compound of Interest

Compound Name: *Triacontane-d62*

Cat. No.: *B1357187*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity, deuterated Triacontane (**Triacontane-d62**), a critical component in advanced quantitative analytical workflows. This document outlines the commercial availability, typical specifications, and detailed methodologies for its application as an internal standard in chromatographic and mass spectrometric analyses.

Introduction to Triacontane-d62

Triacontane-d62 is the fully deuterated isotopologue of the 30-carbon, straight-chain alkane, n-triacontane. Its chemical formula is $\text{CD}_3(\text{CD}_2)_{28}\text{CD}_3$. By replacing all 62 hydrogen atoms with their heavy isotope, deuterium, the molecule's mass is significantly increased without substantially altering its chemical properties, such as polarity, solubility, and chromatographic retention time. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for achieving the highest accuracy and precision in quantitative analysis.^[1]

The primary application of **Triacontane-d62** is as an internal standard for the quantification of long-chain alkanes (LCA) and other semi-volatile or intermediate volatility organic compounds (S/IVOCs) in complex matrices.^[2] Its use is prevalent in environmental monitoring, petroleum analysis, wax characterization, and studies of atmospheric aerosols.^{[2][3]} When a known quantity of **Triacontane-d62** is added to a sample at the beginning of the preparation process, it experiences the same analyte losses during extraction, cleanup, and instrumental analysis as

the non-labeled target analytes. By measuring the ratio of the native analyte to the deuterated standard, precise quantification can be achieved, correcting for variations in sample recovery and instrument response.[1]

Commercial Availability and Specifications

High-purity **Triacontane-d62** is available from a range of specialized chemical suppliers. It is typically supplied as a white solid or as a certified solution in a specified solvent. The critical specification for its use as an internal standard is its isotopic purity, which is consistently high across reputable suppliers.

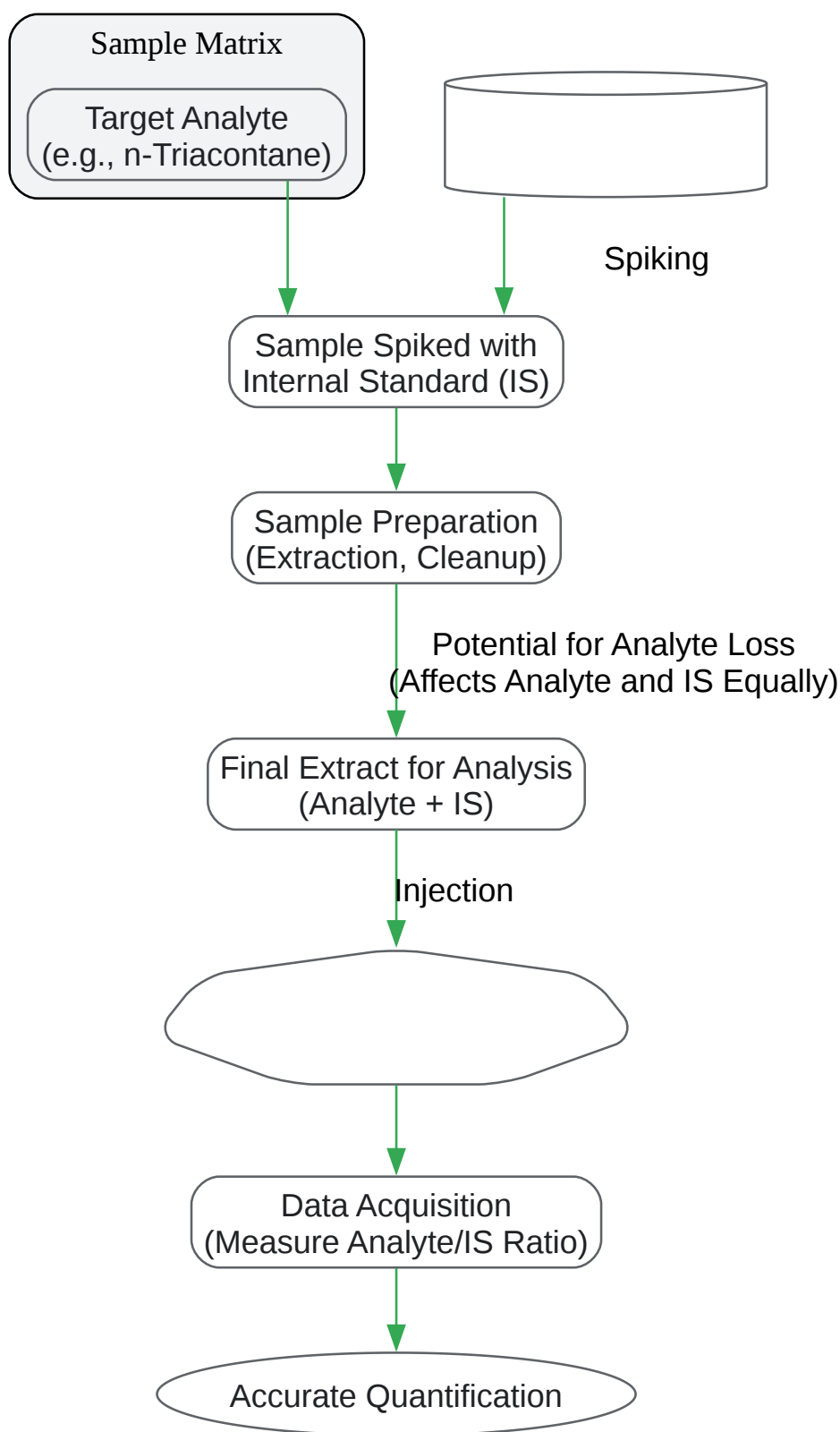
Table 1: Commercial Suppliers and Typical Specifications for **Triacontane-d62**

Supplier/Distributor	Typical Isotopic Purity	Chemical Purity	Common Formats	CAS Number
Sigma-Aldrich	98 atom % D	>97%	Solid (powder)	93952-07-9
Cambridge Isotope Laboratories, Inc.	≥98 atom % D	>98%	Solid, Custom Solutions	93952-07-9
Santa Cruz Biotechnology	≥98 atom % D	Not Specified	Solid	93952-07-9
BOC Sciences	98% atom D	Not Specified	White to Off-white Solid	93952-07-9
AccuStandard	Not Specified	Not Specified	Solution (5.0 mg/mL in THF)	93952-07-9
Chrom Tech, Inc.	Not Specified	Not Specified	Solution (2000 µg/mL in Methylene chloride)	93952-07-9

Note: This table is a summary of representative suppliers and their typical product specifications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

The Principle of Isotope Dilution Using Triacontane-d62

The core of **Triacontane-d62**'s utility lies in the principle of isotope dilution, which is a method of quantitative analysis that relies on measuring the ratio of a naturally occurring analyte to a known amount of its added, isotopically labeled counterpart.



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Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Quantification of Long-Chain Alkanes in Environmental Samples

This section provides a detailed, generalized protocol for the quantification of C13-C36 n-alkanes in environmental air samples using **Triacontane-d62** as part of a deuterated internal standard mixture, a methodology adapted from established environmental analysis workflows.

[2]

Materials and Reagents

- Target Analytes: Standard mixture of n-alkanes (C13-C36).
- Internal Standard Stock Solution: High-purity **Triacontane-d62** and other deuterated alkanes (e.g., dodecane-d26, pentadecane-d32, eicosane-d42, pentacosane-d52) dissolved in a non-polar solvent like hexane or toluene to create a stock concentration of, for example, 10 µg/mL.
- Calibration Standards: A series of solutions prepared by diluting the target analyte mixture to various known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/µL). Each calibration standard must be spiked with a constant, known amount of the internal standard stock solution.
- Solvents: High-purity, HPLC, or GC-grade hexane, dichloromethane (DCM), and acetone.
- Sample Matrix: Air samples collected on a sorbent material (e.g., polyurethane foam plug).

Sample Preparation and Extraction

- Spiking: Prior to extraction, spike the sample (e.g., the sorbent plug) with a precise volume of the deuterated internal standard stock solution. This step is critical to ensure the internal standard undergoes the exact same process as the target analytes.
- Extraction: Perform solvent extraction of the spiked sample. A common method is pressurized fluid extraction (PFE) or Soxhlet extraction using a mixture of hexane and DCM.
- Concentration: Reduce the volume of the resulting extract under a gentle stream of nitrogen to a final volume of approximately 1 mL.

- Cleanup (Optional): If the sample matrix is particularly complex (e.g., containing high levels of polar compounds), a cleanup step using a silica gel column may be necessary to remove interferences.

Instrumental Analysis (GC-MS)

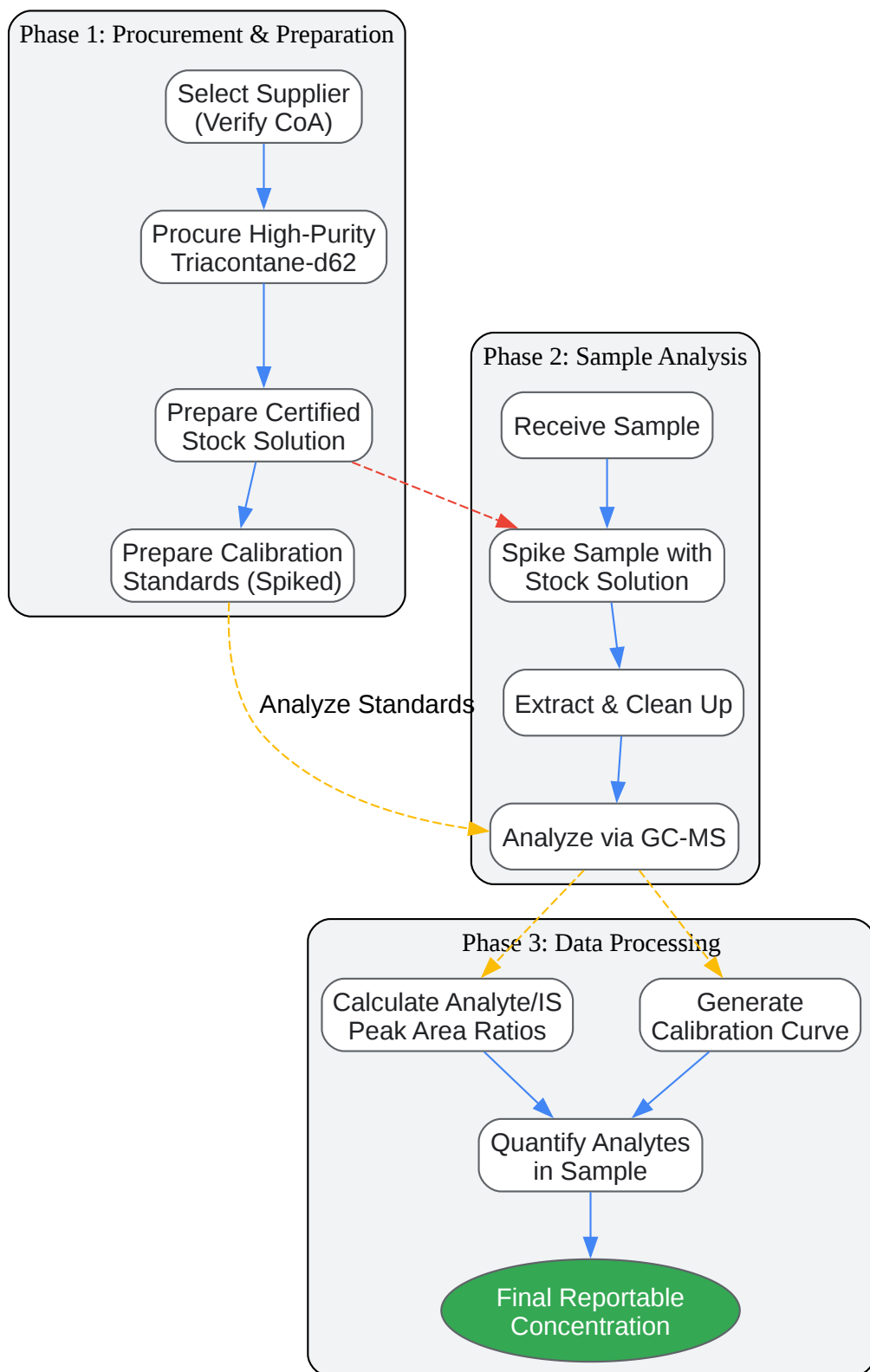
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (ToF-MS) provides superior separation.^[2]
- GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating long-chain alkanes.
- Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 320°C.
- MS Conditions: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for each target n-alkane and for each deuterated internal standard. For example, for **Triacontane-d62**, a characteristic ion would be selected from its mass spectrum, distinct from the ions of the non-deuterated triacontane.

Data Analysis and Quantification

- Calibration Curve: Inject the prepared calibration standards into the GC-MS. For each standard, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard (**Triacontane-d62**). Plot this ratio against the concentration of the target analyte to generate a calibration curve.
- Sample Quantification: Inject the prepared sample extract. Measure the peak area ratio of the target analyte to the internal standard.
- Calculation: Use the calibration curve to determine the concentration of the target analyte in the extract based on its measured peak area ratio.

Workflow for Quantitative Analysis

The following diagram illustrates the complete workflow from procurement of the standard to the final data analysis.



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Caption: Workflow for quantitative analysis using **Triacontane-d62**.

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